Risperidone Isoxazole-N-oxide
Description
Molecular Classification and Nomenclature
Risperidone Isoxazole-N-oxide belongs to the class of heterocyclic N-oxide compounds, specifically characterized by the oxidation of the piperidine nitrogen atom within the risperidone molecular framework. The compound exhibits the molecular formula C23H27FN4O3 with a molecular weight of 426.48 daltons, representing an increase of 16 mass units compared to the parent risperidone molecule due to the addition of an oxygen atom.
The systematic chemical nomenclature for this compound is 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one. Alternative nomenclature includes 4-(6-Fluorobenzo[d]isoxazol-3-yl)-1-(2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl)piperidine 1-oxide, which clearly delineates the structural components and the location of the N-oxide functionality.
The compound is officially registered with the Chemical Abstracts Service number 832747-55-4, ensuring standardized identification across pharmaceutical and chemical databases. Multiple synonyms exist in the literature, including Risperidone cis-N-Oxide, Risperidone trans-N-Oxide, and various impurity designations such as Risperidone Impurity 14 and Risperidone N-oxide Impurity.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C23H27FN4O3 | |
| Molecular Weight | 426.48 Da | |
| CAS Number | 832747-55-4 | |
| MDL Number | MFCD22380599 | |
| Accurate Mass | 426.2067 |
Historical Context of N-oxide Derivatives in Pharmaceutical Chemistry
The development and recognition of N-oxide derivatives in pharmaceutical chemistry represents a significant evolution in medicinal chemistry, dating back to systematic investigations in the 1950s. Heterocyclic N-oxides have emerged as potent compounds with diverse biological activities, including anticancer, antibacterial, antihypertensive, antiparasitic, anti-HIV, anti-inflammatory, herbicidal, neuroprotective, and procognitive activities.
The N-oxide motif has been successfully employed in numerous drug development projects, with the relatively high electron density of the heterocyclic N-oxide oxygen making these compounds strong hydrogen bond acceptors. This characteristic has led to the utilization of N-oxide motifs as potent bioisosteric replacements for carbonyl functions in various therapeutic contexts. The N-oxide functionality demonstrates unique chemical properties, characterized by a dative and highly polar N+–O– bond with a bond order significantly higher than one.
Historical pharmaceutical applications of N-oxide derivatives include chlordiazepoxide, the first discovered member of the benzodiazepine drug family and the only heterocyclic N-oxide benzodiazepine, which became an important early example of N-oxide therapeutic utility. The emergence of N-oxide derivatives in mainstream medicinal chemistry has been driven by their unique mechanisms of action, specific drug-receptor interactions, and diverse synthetic accessibility.
The photochemical properties of N-oxide derivatives have also contributed to their pharmaceutical significance, particularly in the development of photolabile protecting groups and photoaffinity labeling applications. Under ultraviolet irradiation, certain N-oxide structures tend to collapse due to weak N-O bonds, providing opportunities for controlled drug release and targeted therapeutic applications.
Significance as a Risperidone Impurity
This compound holds particular significance as a major degradation product and pharmaceutical impurity of risperidone, the widely prescribed atypical antipsychotic medication. The compound forms primarily through oxidative degradation pathways, particularly when risperidone is exposed to oxidizing conditions such as hydrogen peroxide or atmospheric oxygen.
Controlled degradation studies have demonstrated that risperidone exhibits high lability to hydrogen peroxide at room temperature, with the N-oxide derivative appearing as one of the major degradation products alongside 9-hydroxy risperidone. The formation of this impurity occurs through the oxidation of the piperidine nitrogen atom within the risperidone molecular structure, representing a common oxidative transformation pathway for tertiary amine-containing pharmaceutical compounds.
Properties
CAS No. |
1391053-34-1 |
|---|---|
Molecular Formula |
C23H27FN4O3 |
Molecular Weight |
426.492 |
IUPAC Name |
3-[2-[4-(6-fluoro-2-oxido-1,2-benzoxazol-2-ium-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H27FN4O3/c1-15-18(23(29)27-10-3-2-4-21(27)25-15)9-13-26-11-7-16(8-12-26)22-19-6-5-17(24)14-20(19)31-28(22)30/h5-6,14,16H,2-4,7-13H2,1H3 |
InChI Key |
FPKJDGJFFARVMR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=[N+](OC5=C4C=CC(=C5)F)[O-] |
Synonyms |
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl-2-oxido)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; |
Origin of Product |
United States |
Preparation Methods
Oxidation of Risperidone Using Hydrogen Peroxide
The primary method for synthesizing risperidone piperidine-N-oxide involves the oxidation of risperidone with hydrogen peroxide (H₂O₂). In a representative procedure, 2 g of risperidone is dissolved in 40 mL of methanol, and 10 mL of 30% H₂O₂ is added. The reaction mixture is maintained at 30–35°C for 48 hours, with progress monitored via thin-layer chromatography (TLC) using 2% methanol in methylene dichloride as the mobile phase. Post-reaction, the mixture is concentrated under vacuum, and the residue is extracted with methylene dichloride to isolate a crude mixture of cis- and trans-N-oxide diastereomers.
Mechanistic Considerations
The oxidation proceeds via nucleophilic attack of the tertiary amine in risperidone’s piperidine ring by H₂O₂, forming an N-oxide intermediate. The reaction’s regioselectivity is influenced by steric and electronic factors, favoring oxidation at the less hindered piperidine nitrogen over the benzisoxazole moiety.
Diastereomer Separation and Characterization
Flash Chromatography for Isomer Resolution
The crude N-oxide mixture is separated using flash chromatography on a Combiflash system. Cis-N-oxide (RRT: 1.81) elutes earlier due to its lower polarity, while trans-N-oxide (RRT: 1.65) is retained longer. From 2 g of risperidone, this method yields 1 g of cis-N-oxide and 0.2 g of trans-N-oxide, corresponding to a 50% and 10% diastereomeric yield, respectively.
Spectroscopic Confirmation
1H-NMR Analysis
-
Cis-N-oxide : Key signals include a deshielded methylene proton at δ 3.39 ppm (piperidine CH₂) and aromatic protons at δ 7.98–6.64 ppm.
-
Trans-N-oxide : Exhibits a downfield-shifted methylene proton at δ 3.71 ppm, with similar aromatic resonances.
13C-NMR and Mass Spectrometry
Both isomers show a molecular ion peak at m/z 427.215 (M+H⁺), consistent with the addition of one oxygen atom. The piperidine carbons adjacent to the N-oxide group are deshielded, confirming oxidation.
Reaction Optimization and Critical Parameters
Influence of Oxidant Concentration
Using 30% H₂O₂ ensures complete conversion while minimizing overoxidation byproducts. Lower concentrations (e.g., 10%) result in incomplete reaction, whereas higher concentrations (50%) promote degradation.
Solvent and Temperature Effects
Methanol is optimal due to its polarity and compatibility with H₂O₂. Reactions conducted in ethanol or acetonitrile show slower kinetics, while elevated temperatures (>40°C) lead to decomposition.
Analytical Method Validation
HPLC Profiling
A reversed-phase HPLC method (USP monograph conditions) confirms purity and identity:
| Parameter | Cis-N-Oxide | Trans-N-Oxide |
|---|---|---|
| Retention Time (min) | 18.1 | 16.5 |
| Purity (%) | >99 | >98 |
Stability Studies
Both isomers are stable under refrigeration (2–8°C) for 6 months, with no detectable degradation via HPLC.
Alternative Synthetic Approaches
Chemical Reactions Analysis
Types of Reactions: Risperidone Isoxazole-N-oxide can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of the labile N–O bond in the isoxazole ring allows for a range of transformations, leading to the formation of various 1,3-bifunctional derivatives of carbonyl compounds .
Common Reagents and Conditions: Common reagents used in the synthesis and transformation of isoxazole derivatives include nitrile oxides, hydroxylamine, and β-diketones . Catalysts such as copper (I) and ruthenium (II) are often employed to facilitate cycloaddition reactions . Reaction conditions typically involve mild temperatures and pressures to ensure selectivity and yield .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield various substituted isoxazoles, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .
Scientific Research Applications
Risperidone Isoxazole-N-oxide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules . In biology and medicine, it serves as a tool for studying the pharmacological properties of risperidone derivatives and their interactions with biological targets .
Mechanism of Action
The mechanism of action of Risperidone Isoxazole-N-oxide is not fully understood, but it is believed to be similar to that of risperidone. Risperidone exerts its effects by inhibiting dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . This inhibition reduces the overactivity of central mesolimbic and mesocortical pathways, which are thought to be involved in the symptoms of schizophrenia and other mood disorders . The isoxazole-N-oxide derivative may have similar molecular targets and pathways, although further research is needed to confirm this .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | Benzisoxazole-N-oxide | C₂₃H₂₇FN₄O₃ | 426.48 | Isoxazole-N-oxide, Piperidine |
| Risperidone | Benzisoxazole | C₂₃H₂₇FN₄O₂ | 410.48 | Isoxazole, Piperidine |
| Olanzapine | Thienobenzodiazepine | C₁₇H₂₀N₄S | 312.44 | Thiophene, Benzodiazepine |
Pharmacological Profile Comparison
Receptor Affinity
- Risperidone : High affinity for 5-HT₂A and D₂ receptors, with moderate α₁-adrenergic and H₁-histaminergic activity .
- This compound: Limited direct data, but structural analogs suggest retained 5-HT₂A/D₂ antagonism with altered binding kinetics due to N-oxide polarity .
- Quetiapine : Broader receptor profile, including 5-HT₂A, D₂, α₁, and H₁, but lower D₂ affinity than risperidone .
Efficacy in Relapse Prevention
Table 2: Therapeutic Efficacy and Side Effects
| Compound | Relapse Prevention (vs. Placebo) | Weight Gain (Mean, kg) | Metabolic Side Effects |
|---|---|---|---|
| This compound | Not reported | Not reported | Unknown |
| Risperidone | Moderate | 1.62 | Moderate |
| Olanzapine | High | 3.72 | High |
| Quetiapine | Moderate | 7.55 | Severe |
Pharmacokinetic Properties
- Risperidone : Rapid absorption, metabolized to 9-hydroxyrisperidone (active metabolite). Half-life: 3–20 hours .
- This compound: No direct data, but N-oxide groups typically enhance solubility and alter distribution. Lipid-based formulations (e.g., VAL401) show shorter half-life (attributed to distribution differences) .
Table 3: Pharmacokinetic Parameters
| Parameter | Risperidone | This compound (Predicted) |
|---|---|---|
| Half-life (hours) | 3–20 | 5–15 (lipid formulation) |
| Clearance (L/h) | ~1.2 | Likely similar to risperidone |
| Bioavailability | 70% | Potentially higher due to solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
